(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate
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Overview
Description
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of organochlorine compounds It is characterized by the presence of a chlorinated pyridine ring and a trimethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (2,3,6-trimethylphenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the chloropyridine moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a base like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF), amines or thiols as nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2,3,6-Trimethylphenyl) 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
(2,3,6-Trimethylphenyl) 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
(2,3,6-Trimethylphenyl) 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom in (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate imparts unique reactivity and properties compared to its bromine, fluorine, and iodine analogs. Chlorine’s intermediate electronegativity and size make it a versatile substituent for various chemical reactions, influencing the compound’s behavior in synthetic and biological contexts.
Properties
CAS No. |
721913-97-9 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(2,3,6-trimethylphenyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c1-9-6-7-10(2)13(11(9)3)19-15(18)12-5-4-8-17-14(12)16/h4-8H,1-3H3 |
InChI Key |
OJBBNLUTSQVHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)C2=C(N=CC=C2)Cl)C |
solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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